molecular formula C11H11ClN2O2 B145026 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride CAS No. 135611-32-4

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride

Cat. No. B145026
CAS RN: 135611-32-4
M. Wt: 238.67 g/mol
InChI Key: MZTHHEXWAYFTBJ-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride, also known as 4-IMB, is a widely used organic compound in the scientific community. It is used in a wide variety of applications, ranging from chemical synthesis to research and development. 4-IMB is a versatile compound that can be used in a variety of ways, from creating new molecules to studying the effects of certain drugs. In

Scientific Research Applications

Coordination Polymers and Structural Diversity

Research has shown that compounds containing 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride exhibit structural diversity when used in coordination polymers with metals like zinc and cadmium. These coordination polymers have been synthesized and analyzed for their crystal structures and properties, revealing a variety of network structures and topologies (Ji et al., 2012).

Luminescent Sensors for Ion Detection

Imidazole derivatives, including those based on 4-(1H-imidazol-1-ylmethyl)benzoic acid, have been developed as luminescent sensors. These compounds are particularly effective in detecting cyanide and mercury ions, demonstrating potential in environmental and analytical chemistry (Emandi et al., 2018).

Adsorption Studies

Studies involving the adsorption of nitrogen-containing compounds and benzene derivatives, including 4-(1H-imidazole-1-ylmethyl)benzoic acid, on active carbons have been conducted. These studies help in understanding the sorption characteristics and the effects of molecular size and hydration energy on adsorption processes (Kharitonova et al., 2005).

Corrosion Inhibition

Imidazole-based molecules, including derivatives of 4-(1H-imidazol-1-ylmethyl)benzoic acid, have been studied for their corrosion inhibition properties. These compounds are particularly effective in protecting metals like steel in acidic environments, making them valuable in industrial applications (Costa et al., 2021).

Safety and Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with skin, wash with plenty of soap and water. If it gets into eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(imidazol-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13;/h1-6,8H,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTHHEXWAYFTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594524
Record name 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135611-32-4
Record name 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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